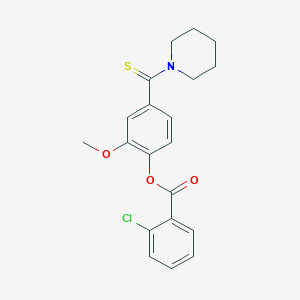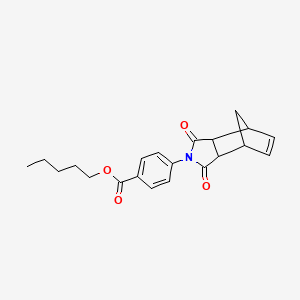![molecular formula C17H15ClN2O5 B11662569 3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid](/img/structure/B11662569.png)
3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and an enamido linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorine atom at the para position.
Furan Ring Introduction: The furan ring is then introduced through a formylation reaction, where a furan-2-carbaldehyde is reacted with the chlorophenyl intermediate.
Amidation: The formylated intermediate undergoes an amidation reaction with an appropriate amine to form the formamido group.
Enamido Formation: The final step involves the formation of the enamido linkage through a condensation reaction with a suitable propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The enamido linkage can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced enamido derivatives.
Substitution: Substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The furan ring and chlorophenyl group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan: Shares the chlorophenyl group and furan ring but differs in the thiazole moiety.
3-(4-Chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan: Similar structure with an additional methoxy group.
Uniqueness
3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the enamido linkage and the furan ring distinguishes it from other similar compounds, providing unique opportunities for its application in various fields.
Propiedades
Fórmula molecular |
C17H15ClN2O5 |
|---|---|
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
3-[[(Z)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H15ClN2O5/c18-12-5-3-11(4-6-12)10-13(16(23)19-8-7-15(21)22)20-17(24)14-2-1-9-25-14/h1-6,9-10H,7-8H2,(H,19,23)(H,20,24)(H,21,22)/b13-10- |
Clave InChI |
KWIVRQHBCYQKAN-RAXLEYEMSA-N |
SMILES isomérico |
C1=COC(=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCCC(=O)O |
SMILES canónico |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11662495.png)

![5-[3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11662502.png)
![1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B11662504.png)
![ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11662530.png)
![N'-[(E)-(5-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11662535.png)
![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide](/img/structure/B11662547.png)
![(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B11662549.png)
![2-phenyl-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B11662553.png)
![4-fluoro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11662560.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-[(naphthalen-1-ylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11662575.png)
